2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide - 898344-47-3

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Catalog Number: EVT-2872493
CAS Number: 898344-47-3
Molecular Formula: C29H28N2O4
Molecular Weight: 468.553
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide (1)

Compound Description: N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide (1) is a crucial intermediate in synthesizing selective epidermal growth factor receptor (EGFR) kinase inhibitors, like EKB-569 and neratinib. These inhibitors target both EGFR and human epidermal growth factor receptor-2 (HER2) protein tyrosine kinases, showing potential in anticancer therapy. []

Relevance: This compound shares the core quinolin-4(1H)-one structure with 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide. Both possess an acetamide group, though attached at different positions on the quinoline ring. The presence of cyano and ethoxy substituents in compound (1) distinguishes it from the target compound, which features ethyl and 4-ethylbenzoyl substituents instead. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2)

Compound Description: (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) serves as a key intermediate for synthesizing various compounds, including Schiff's bases, thiosemicarbazides, and oxadiazoles. These derivatives exhibit a range of biological activities, demonstrating the versatility of compound (2) as a starting material for medicinal chemistry. []

Relevance: While not directly structurally similar to 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, compound (2) exemplifies the use of heterocyclic acetic acid hydrazides as building blocks for diverse chemical modifications, a strategy potentially applicable to the target compound. []

N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (5)

Compound Description: This coumarin derivative, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (5), displays significant antioxidant activity, comparable to ascorbic acid. This property was assessed through DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays. []

Relevance: Compound (5), although structurally distinct from 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, showcases the potential of incorporating coumarin moieties into structurally related compounds to enhance their antioxidant properties. The target compound could potentially be modified with similar strategies to explore potential antioxidant activity. []

N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (6)

Compound Description: Similar to compound (5), N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (6) is a coumarin derivative demonstrating noteworthy antioxidant activity. The antioxidant capacity of this compound was also evaluated using the DPPH, hydrogen peroxide, and nitric oxide radical scavenging methods. []

Relevance: While structurally different from 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, compound (6), like compound (5), exemplifies the potential for coumarin incorporation to enhance antioxidant properties. This strategy might be applied to the target compound to explore similar antioxidant potential. []

2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one (PD098059)

Compound Description: 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one, also known as PD098059, is an inhibitor of the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in various cellular processes, including cytokine production. []

Relevance: Although PD098059 differs structurally from 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, its role as an ERK pathway inhibitor highlights the importance of targeting intracellular signaling pathways to modulate cellular responses. This approach could potentially be applied to investigate the mechanisms of action and potential therapeutic applications of the target compound. []

N-cyano-N′-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl]amino}ethyl)-guanidine (PCG)

Compound Description: N-cyano-N′-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl]amino}ethyl)-guanidine, known as PCG, is a novel p38 mitogen-activated protein kinase (MAPK) inhibitor. This compound has shown promising effects in suppressing the release of proinflammatory cytokines like TNF-α. []

Relevance: Although structurally distinct from 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, PCG, like PD098059, emphasizes the potential of targeting specific intracellular signaling pathways like p38 MAPK to modulate cellular responses, including inflammation. Exploring the effects of the target compound on these signaling pathways could reveal potential therapeutic applications. []

2-Substituted-2,3-dihydro-4H-1,4-thiazin-3-one Derivatives

Compound Description: This group of compounds, 2-substituted-2,3-dihydro-4H-1,4-thiazin-3-one derivatives, undergoes hydrogen peroxide oxidation, resulting in a variety of products, including oxalamides, oxathiolane derivatives, and pyrrolinones. The oxidation products exhibit structural diversity and varying pharmacological activities. []

Relevance: Although not directly related in structure, these compounds highlight the reactivity of heterocyclic systems containing sulfur and nitrogen atoms, similar to the quinoline and acetamide moieties present in 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide. Investigating the oxidative behavior of the target compound could lead to the discovery of novel derivatives with distinct biological properties. []

2-Aryl-4-benzyl-2,3-dihydro-4H-1,4-benzothiazin-3-ones (12a-c)

Compound Description: This series of compounds, 2-aryl-4-benzyl-2,3-dihydro-4H-1,4-benzothiazin-3-ones (12a-c), undergoes oxidation with hydrogen peroxide to produce various derivatives, including hydroxybenzothiazinones, disulfides, and benzothiazine dioxides. The diverse oxidation products highlight the reactivity of the benzothiazine core. []

Relevance: While these compounds are structurally distinct from 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, their oxidation reactions demonstrate the potential for chemical modification of heterocyclic systems containing sulfur and nitrogen. Exploring similar oxidation reactions with the target compound could yield new derivatives with altered biological profiles. []

Nalidixic Acid Derivatives and Their Copper Complexes

Compound Description: Nalidixic acid, a quinolone antibiotic, was used as a starting point for synthesizing 1,3,4-oxadiazole derivatives. These derivatives, along with their copper complexes, were evaluated for their antimicrobial activity. The incorporation of the oxadiazole ring and complexation with copper aimed to enhance the biological activity of the parent nalidixic acid. []

Relevance: The target compound, 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, shares the quinoline core with nalidixic acid. This structural similarity suggests the potential for synthesizing analogous 1,3,4-oxadiazole derivatives from the target compound and investigating their biological activities, including potential antimicrobial effects. []

3-Amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one (2)

Compound Description: This compound, 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one (2), served as a key intermediate in the synthesis of various quinazolinone and triazoloquinazolinone derivatives. These derivatives were explored for their potential biological activities, highlighting the versatility of this compound as a starting material for drug discovery efforts. []

Relevance: 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one (2) shares the quinazolinone moiety with 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide. The presence of a triazolo ring in compound (2) highlights a potential modification strategy for the target compound. Exploring similar triazoloquinazolinone derivatives of the target compound could lead to the discovery of novel compounds with potentially enhanced or distinct biological properties. []

2-Hydrazino-3-phenylamino-3H-quinazolin-4-one (12)

Compound Description: This quinazolinone derivative, 2-hydrazino-3-phenylamino-3H-quinazolin-4-one (12), is a versatile intermediate in the synthesis of various quinazolinone derivatives. It readily reacts with diverse reagents, including carbon disulfide, acetyl acetone, ethyl acetoacetate, isatin, and phthalic anhydride, to yield a range of quinazolinone-based compounds with potential biological activities. []

Relevance: 2-hydrazino-3-phenylamino-3H-quinazolin-4-one (12), like 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one (2), demonstrates the versatility of the quinazolinone scaffold for chemical modifications. This suggests that 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, which also possesses a quinazolinone moiety, could be similarly derivatized to explore new compounds with potentially useful properties. []

Properties

CAS Number

898344-47-3

Product Name

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

IUPAC Name

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Molecular Formula

C29H28N2O4

Molecular Weight

468.553

InChI

InChI=1S/C29H28N2O4/c1-4-19-6-9-21(10-7-19)28(33)25-17-31(26-15-8-20(5-2)16-24(26)29(25)34)18-27(32)30-22-11-13-23(35-3)14-12-22/h6-17H,4-5,18H2,1-3H3,(H,30,32)

InChI Key

SBVSBCYNQWUHSL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.